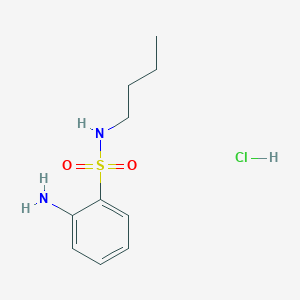

2-Amino-N-butylbenzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-butylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11;/h4-7,12H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHBVSVNRQLPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743154 | |

| Record name | 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-11-2 | |

| Record name | 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-butylbenzenesulfonamide Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a key intermediate for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established chemical principles and supported by data from analogous compounds, ensuring a robust framework for its preparation and validation.

Introduction: The Significance of Substituted Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of an amino group at the ortho position, as in 2-Amino-N-butylbenzenesulfonamide, offers a versatile scaffold for further chemical elaboration. This functional group can be readily modified to generate a library of compounds for screening in various therapeutic areas. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many biological and chemical applications. A thorough understanding of its synthesis and a complete analytical characterization are paramount for its effective use in research and development.

A Plausible and Efficient Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from 2-nitrobenzenesulfonyl chloride. This pathway is designed for efficiency and control over the final product's purity.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Nitro-N-butylbenzenesulfonamide

-

Rationale: This step involves the nucleophilic attack of n-butylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A base, such as pyridine, is used to quench the HCl byproduct of the reaction. Dichloromethane (DCM) is a suitable inert solvent. The reaction is initiated at a low temperature to control the initial exotherm.

-

Procedure:

-

Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

To this solution, add pyridine (1.2 eq) followed by the dropwise addition of n-butylamine (1.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Nitro-N-butylbenzenesulfonamide, which can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 2-Amino-N-butylbenzenesulfonamide

-

Rationale: The nitro group is reduced to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic alcoholic solvent.

-

Procedure:

-

Dissolve the 2-Nitro-N-butylbenzenesulfonamide (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude 2-Amino-N-butylbenzenesulfonamide.

-

Step 3: Preparation of this compound

-

Rationale: The final step is the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility. This is achieved by treating the free amine with a solution of HCl in a suitable organic solvent.

-

Procedure:

-

Dissolve the crude 2-Amino-N-butylbenzenesulfonamide in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

-

To this solution, add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.[1]

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the target compound.

Representative Analytical Data

The following tables summarize the expected analytical data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Ar-H |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~5.5 (broad) | s | 3H | -NH₃⁺ |

| ~3.0-3.2 | t | 2H | -NH-CH₂ -(CH₂)₂-CH₃ |

| ~1.4-1.6 | m | 2H | -CH₂-CH₂ -CH₂-CH₃ |

| ~1.2-1.4 | m | 2H | -CH₂-CH₂-CH₂ -CH₃ |

| ~0.8-0.9 | t | 3H | -CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C-NH₂ |

| ~135 | Ar-C-SO₂ |

| ~132 | Ar-C-H |

| ~128 | Ar-C-H |

| ~120 | Ar-C-H |

| ~118 | Ar-C-H |

| ~42 | -NH-C H₂- |

| ~31 | -CH₂-C H₂-CH₂-CH₃ |

| ~19 | -CH₂-CH₂-C H₂-CH₃ |

| ~13 | -C H₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3000 | N-H stretch (amine salt) |

| 3050-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1340-1310 | SO₂ stretch (asymmetric) |

| 1160-1140 | SO₂ stretch (symmetric) |

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 229.1 | [M+H]⁺ (for the free base) |

| 156.0 | [M - C₄H₉NH]⁺ |

| 92.0 | [C₆H₆N]⁺ |

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Procedure:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak.[2]

-

Potential Applications and Future Directions

While the specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. The primary amino group serves as a handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and diazotization. This allows for the synthesis of compound libraries for screening against various biological targets. Given the prevalence of the sulfonamide motif in antibacterial, anticancer, and anti-inflammatory agents, this compound represents a valuable starting material for the development of novel therapeutics.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]

Conclusion

This technical guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the proposed synthetic route and analytical protocols, researchers can confidently prepare and validate this valuable chemical intermediate. The insights into its potential applications aim to inspire further investigation into its utility in drug discovery and development.

References

-

PubChem. (n.d.). N-Butylbenzenesulfonamide. [Link]

- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. [Link]

- CPAChem. (2023).

-

NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]

- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.

- Gupta, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. [Link]

-

NIST. (n.d.). Benzenesulfonamide. [Link]

- National Toxicology Program. (n.d.). Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2].

-

PubMed. (n.d.). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. [Link]

- Knowledge. (2025). What is the use of N-Butylbenzenesulfonamide?.

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

PubChem. (n.d.). (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS No. 21639-11-2), an amine salt with potential significance in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental workflows and theoretical principles necessary to establish a complete physicochemical profile. As a Senior Application Scientist, the focus is not merely on the properties themselves, but on the causality behind the selection of analytical methods and the interpretation of their results. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for determining solubility, thermal characteristics, pKa, lipophilicity, and hygroscopicity—foundational pillars for successful formulation and preclinical assessment.

Introduction and Compound Identity

The journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally governed by its intrinsic physicochemical properties.[1] These characteristics dictate everything from bioavailability and stability to manufacturability. This compound is a sulfonamide derivative presented as a hydrochloride salt. The sulfonamide moiety is a well-established pharmacophore, while the hydrochloride salt form is typically chosen to enhance aqueous solubility and stability.[2][3]

A thorough characterization is the primary step in any formulation and development program.[1] This guide establishes the necessary analytical protocols to build a robust data package for this specific compound, ensuring that subsequent development decisions are based on a solid foundation of empirical evidence.

Chemical Structure and Foundational Data

A precise understanding of the molecular identity is the prerequisite for all further investigation.

Table 1: Compound Identification

| Parameter | Value | Source |

|---|---|---|

| Chemical Name | This compound | [4][5] |

| CAS Number | 21639-11-2 | [4][5][6] |

| Molecular Formula | C₁₀H₁₇ClN₂O₂S | [5][6] |

| Molecular Weight | 264.77 g/mol | [5][6] |

| Chemical Structure |  |

N/A |

| SMILES | O=S(C1=CC=CC=C1N)(NCCCC)=O.[H]Cl |[6] |

Integrated Physicochemical Characterization Workflow

The characterization of a novel API salt is not a series of disconnected experiments but an integrated workflow where the results of one test inform the next. The initial confirmation of identity and purity precedes the determination of performance-related properties.

Diagram 1: General workflow for API physicochemical characterization.

Aqueous Solubility Profile

Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability, as only the dissolved API can be absorbed.[7] For an ionizable compound like an amine hydrochloride, solubility is highly dependent on pH. Determining the pH-solubility profile across a physiologically relevant range (pH 1.2 to 6.8) is mandated by regulatory guidelines like the Biopharmaceutics Classification System (BCS) to classify an API.[7][8]

Experimental Protocol: Equilibrium Shake-Flask Method

This method remains the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation of Buffers: Prepare buffer solutions at a minimum of three pH points: pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8] All measurements should be conducted at 37 ± 1 °C to simulate physiological conditions.[8]

-

Sample Preparation: Add an excess of this compound to vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 °C). Equilibrium is typically assumed after 24-48 hours, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]

-

Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is standard practice.

-

Quantification: Analyze the clear filtrate for the concentration of the dissolved API using a validated, stability-indicating analytical method, typically UV-Vis spectrophotometry or HPLC.[10] The analysis must be performed in triplicate for each pH condition.[8]

Thermal Properties and Solid-State Characterization

Scientific Rationale: Thermal analysis provides crucial information on melting point, purity, and polymorphism.[11] Differential Scanning Calorimetry (DSC) is the primary tool for this assessment.[12][13] The melting point serves as an indicator of identity and purity, while the presence of multiple thermal events could indicate polymorphism—the existence of different crystalline forms which can have vastly different solubilities and stabilities.[11][14]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the dry API powder into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen purge at a controlled rate, typically 10 °C/min, over a relevant temperature range (e.g., 25 °C to 250 °C).

-

Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point. The sharpness of the peak provides an indication of purity.[15] Exothermic events may indicate decomposition or crystallization into a more stable polymorphic form.[15]

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, two pKa values are expected: one for the primary aromatic amine (aniline-like) and one for the sulfonamide nitrogen. The pKa governs the solubility-pH profile and membrane permeability, as the charged (ionized) form is typically more water-soluble while the neutral (non-ionized) form is more lipid-soluble.

Diagram 2: Conceptual link between pH, pKa, and solubility for an amine salt.

Experimental Protocol: LC-Based pKa Determination

For sulfonamides, methods based on reversed-phase liquid chromatography are particularly effective as they require minimal sample and can resolve complex equilibria.[16][17][18][19]

-

Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at various pH values spanning the expected pKa range (e.g., from pH 2 to pH 11).[16][17]

-

Chromatography: Inject a solution of the API onto a C18 column using each mobile phase isocratically.

-

Data Collection: Record the retention time (k) for the API at each pH.

-

Data Analysis: Plot the retention factor (k) versus the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.[17] Alternatively, using a photodiode array (PDA) detector allows for the analysis of UV-Vis spectra at each pH, and the changes in spectra can be used to calculate the pKa with high precision.[16][18]

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. It is measured as the partition coefficient (P) between octanol and water. LogP refers to the partition of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized forms. For drug development, LogD at physiological pH (e.g., 7.4) is often more relevant.

Experimental Protocol: RP-HPLC Method for LogP Determination

This indirect method is rapid, uses minimal material, and avoids the challenges of traditional shake-flask methods.[20][21] It works by correlating the retention time on a nonpolar reverse-phase column with known LogP values of standard compounds.[22]

-

Standard Selection: Choose a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Chromatographic Conditions: Develop an isocratic RP-HPLC method (e.g., using a C18 column and a methanol/water mobile phase). The conditions should be set to achieve good peak shape and retention for all standards and the test compound.

-

Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the retention factor k' for each. Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.

-

Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its log(k').

-

LogP Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its experimental LogP value.[20][23]

Hygroscopicity

Scientific Rationale: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[][25] This is a critical property for an API powder, as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting stability, processing, and shelf-life.[26][27]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures how the mass of a sample changes as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the API onto the DVS microbalance.

-

Drying Step: Initially, dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline weight.

-

Sorption/Desorption Isotherm: Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. At each step, the system holds until the sample mass equilibrates.

-

Data Analysis: The instrument software plots the percentage change in mass against the RH. The shape of this sorption-desorption isotherm reveals the hygroscopic nature of the material. The results can be classified according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, etc.).[28]

Summary of Physicochemical Properties

The following table should be populated as experimental data becomes available through the execution of the protocols described herein.

Table 2: Summary of Physicochemical Properties for this compound

| Property | Experimental Value | Methodology | Significance in Drug Development |

|---|---|---|---|

| Appearance | To be determined | Visual Inspection | Basic quality control, identifies potential impurities. |

| Aqueous Solubility | To be determined | Shake-Flask Method (Protocol 3.0) | Governs dissolution rate and bioavailability.[7][29] |

| Melting Point | To be determined | DSC (Protocol 4.0) | Indicator of purity and solid-state form.[11][12] |

| pKa | To be determined | LC-Based Method (Protocol 5.0) | Defines ionization state, impacting solubility and permeability. |

| LogP / LogD₇.₄ | To be determined | RP-HPLC Method (Protocol 6.0) | Predicts membrane permeability and potential for absorption.[21] |

| Hygroscopicity | To be determined | DVS (Protocol 7.0) | Affects chemical stability, handling, and storage requirements.[][26] |

References

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]

-

API Characterization. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 19, 2026, from [Link]

-

Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved January 19, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks. Retrieved January 19, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved January 19, 2026, from [Link]

-

Physical and Chemical Characterization for APIs. (2023). Labinsights. Retrieved January 19, 2026, from [Link]

-

Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]

- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

API Physical & Chemical Characterization. (n.d.). CD Formulation. Retrieved January 19, 2026, from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved January 19, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Jordi Labs. Retrieved January 19, 2026, from [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Retrieved January 19, 2026, from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). SciELO. Retrieved January 19, 2026, from [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). Retrieved January 19, 2026, from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). ScienceOpen. Retrieved January 19, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

-

Hygroscopicity in Pharmaceuticals: Overview. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). SciELO. Retrieved January 19, 2026, from [Link]

-

Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.). Veeprho. Retrieved January 19, 2026, from [Link]

-

Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). PubMed. Retrieved January 19, 2026, from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). AMiner. Retrieved January 19, 2026, from [Link]

-

Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2005). World Health Organization (WHO). Retrieved January 19, 2026, from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved January 19, 2026, from [Link]

-

2-Amino -N- butylbenzene sulfonamide hydrochloride. (n.d.). NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). Arctom. Retrieved January 19, 2026, from [Link]

-

API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2024). Crystal Growth & Design. Retrieved January 19, 2026, from [Link]

-

Screening and Formulating Drugs as Salts to Improve API Performance. (2019). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved January 19, 2026, from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. 2-Amino -N- butylbenzene sulfonamide hydrochloride Supplier in Mumbai, 2-Amino -N- butylbenzene sulfonamide hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 5. 21639-11-2|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. quercus.be [quercus.be]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. veeprho.com [veeprho.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]

- 19. scielo.br [scielo.br]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 25. alfachemic.com [alfachemic.com]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 27. scribd.com [scribd.com]

- 28. asiapharmaceutics.info [asiapharmaceutics.info]

- 29. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Amino-N-butylbenzenesulfonamide Hydrochloride via NMR and Mass Spectrometry

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Benzenesulfonamide derivatives, for instance, represent a critical class of compounds with a wide spectrum of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-cancer properties.[1] This guide focuses on a specific, uncharacterized molecule: 2-Amino-N-butylbenzenesulfonamide hydrochloride.

The purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive, field-proven framework for the de novo structural elucidation of this compound. Given the absence of publicly available spectroscopic data, this guide will operate from first principles, combining theoretical predictions with robust, self-validating experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These two techniques, when used in concert, provide an unparalleled depth of structural information, confirming not only the molecular formula and connectivity but also ensuring the purity and identity of an active pharmaceutical ingredient (API) or reference standard.[2][3]

We will proceed by first dissecting the molecule's structure to predict its spectroscopic behavior, then detail step-by-step protocols for data acquisition, and finally, provide an in-depth analysis of the anticipated data, explaining the causality behind each interpretive step.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any analytical endeavor is to understand the target. The structure of 2-Amino-N-butylbenzenesulfonamide consists of three key regions: the ortho-substituted aromatic ring, the N-butyl aliphatic chain, and the central sulfonamide linkage. The hydrochloride salt form implies that under acidic or certain solution conditions, the most basic site—likely the aniline-like 2-amino group—will be protonated (-NH₃⁺).

-

Aromatic System: An ABCD spin system is expected for the four protons on the benzene ring. The strong electron-donating effect of the amino group and the strong electron-withdrawing effect of the sulfonamide group will significantly influence the chemical shifts of these protons.

-

Aliphatic Chain: The N-butyl group will present as four distinct signals, with predictable chemical shifts and coupling patterns (triplets and sextets/multiplets).

-

Exchangeable Protons: The protons on the amino (-NH₂) and sulfonamide (-SO₂NH-) groups are exchangeable. In the hydrochloride form, the amino group will likely be protonated (-NH₃⁺). Their visibility and chemical shifts are highly dependent on the chosen NMR solvent, concentration, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the definitive technique for determining the precise three-dimensional structure of organic molecules in solution.[4][5] It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol is designed to be self-validating by ensuring sample integrity and optimal instrument performance.

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra to confirm the covalent structure of the compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice here. Its high polarity effectively dissolves the hydrochloride salt. Crucially, it slows down the rate of proton exchange with water, often allowing for the clear observation of N-H protons from the sulfonamide and the protonated amine.[6]

-

-

Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical lineshape on the TMS signal.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Subsequently, acquire 2D correlation spectra, specifically COSY (H-H correlation) and HSQC (direct H-C correlation), using standard instrument parameter sets.

-

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The following table outlines the predicted ¹H NMR data for 2-Amino-N-butylbenzenesulfonamide in DMSO-d₆. The hydrochloride form may cause broadness in the aromatic amine protons and a downfield shift.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | 7.6 - 7.8 | d | 1H | Ar-H (ortho to SO₂) | Deshielded by the strongly withdrawing SO₂ group. |

| H-b | 6.7 - 6.9 | t | 1H | Ar-H (para to SO₂) | Shielded by the donating NH₂ group, but influenced by SO₂. |

| H-c | 7.3 - 7.5 | t | 1H | Ar-H (meta to SO₂) | Complex splitting influenced by both ortho and para neighbors. |

| H-d | 6.6 - 6.8 | d | 1H | Ar-H (ortho to NH₂) | Strongly shielded by the electron-donating NH₂ group. |

| H-e | ~7.5 - 8.0 | t | 1H | SO₂NH | Exchangeable proton; coupling to H-f may be observed. |

| H-f | 2.8 - 3.0 | q | 2H | NH-CH₂ -CH₂ | Adjacent to the electron-withdrawing sulfonamide nitrogen. |

| H-g | 1.3 - 1.5 | sextet | 2H | CH₂-CH₂ -CH₂ | Typical aliphatic region, coupled to H-f and H-h. |

| H-h | 1.2 - 1.4 | sextet | 2H | CH₂-CH₂ -CH₃ | Typical aliphatic region, coupled to H-g and H-i. |

| H-i | 0.8 - 0.9 | t | 3H | CH₂-CH₃ | Terminal methyl group, shielded. |

| H-j | ~5.0 - 6.0 | br s | 3H | Ar-NH₃ ⁺ | Broad, exchangeable signal due to the protonated amine. |

graph "2_Amino_N_butylbenzenesulfonamide_Protons" { layout=neato; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];mol [pos="0,0!", image="https://i.imgur.com/8Q17KqO.png", label=""];

// Labels for protons Ha [pos="-1.9,0.5!", label="H-a"]; Hb [pos="-1.9,-1.5!", label="H-b"]; Hc [pos="0,-2.1!", label="H-c"]; Hd [pos="1.2,-1.5!", label="H-d"]; Hj [pos="2.1,0.5!", label="H-j (NH3+)"]; He [pos="-0.3,2.1!", label="H-e"]; Hf [pos="0.9,2.8!", label="H-f"]; Hg [pos="2.3,3.3!", label="H-g"]; Hh [pos="3.7,3.8!", label="H-h"]; Hi [pos="5.1,4.3!", label="H-i"]; }

Caption: Predicted ¹H assignments for 2-Amino-N-butylbenzenesulfonamide.

Advanced NMR for Structural Confirmation

While ¹H NMR provides the initial blueprint, 2D NMR experiments are required for definitive validation.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 3. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide [webbook.nist.gov]

- 6. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

Solubility and Stability of 2-Amino-N-butylbenzenesulfonamide Hydrochloride: A Comprehensive Physicochemical Framework

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). Given the limited publicly available data for this specific molecule (CAS No: 21639-11-2)[1][2][3], this document establishes a foundational methodology based on first principles and authoritative regulatory guidelines. We present detailed, field-proven protocols for determining aqueous solubility, pH-solubility profiles, and chemical stability under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and submission-quality data, thereby enabling informed decisions in formulation development, analytical method validation, and regulatory filings.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[] this compound, an ionizable molecule featuring a primary aromatic amine and a sulfonamide moiety, presents a unique set of characteristics that must be meticulously evaluated.

The presence of the primary amine (a weak base) and its formulation as a hydrochloride salt suggest that its aqueous solubility will be highly dependent on pH.[5] Furthermore, the sulfonamide functional group, while generally stable, can be susceptible to degradation under certain environmental conditions.[6] This guide, therefore, is not merely a collection of data but a strategic blueprint for investigation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]

Chemical Structure and Inferred Properties

-

Chemical Name: this compound[3]

-

CAS Number: 21639-11-2[1]

-

Molecular Formula: C₁₀H₁₇ClN₂O₂S

-

Molecular Weight: 264.8 g/mol [3]

The structure combines a hydrophilic primary amine, which will be protonated at physiological pH, with a more lipophilic N-butylbenzenesulfonamide backbone. The hydrochloride salt form is intentionally used to enhance aqueous solubility compared to the free base.[9] Understanding the pKa of the primary amine is essential for predicting its ionization state and, consequently, its solubility across the gastrointestinal tract.

Aqueous Solubility Characterization

Aqueous solubility is a critical factor that governs the rate and extent of drug absorption for orally administered dosage forms.[] For an ionizable compound like this compound, a single solubility value is insufficient. A full pH-solubility profile is required to understand its behavior in different physiological environments.

Theoretical Framework: Intrinsic vs. pH-Dependent Solubility

The solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[10] The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized, more soluble form. For a weak base, as pH decreases, the degree of ionization increases, leading to a significant rise in total solubility until the solubility product of the salt is reached.[11] Deviations from this theoretical profile can indicate phenomena such as drug self-aggregation.[10][12]

Experimental Protocol: Equilibrium pH-Solubility Profile

This protocol employs the "gold standard" shake-flask method to determine thermodynamic equilibrium solubility, a procedure aligned with recommendations from the U.S. Pharmacopeia and other guiding bodies.[13][14][15]

Objective: To determine the solubility of this compound across a physiologically relevant pH range (pH 1 to 8).

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, citrate for pH 3.0-5.0, phosphate for pH 6.0-8.0) with a consistent ionic strength.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a minimum of 48 hours. Scientist's Note: It is crucial to ensure equilibrium is reached. A preliminary time-to-equilibrium study (sampling at 24, 48, and 72 hours) is recommended for a new compound.

-

Phase Separation: Allow the vials to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

pH Measurement: The pH of the remaining saturated solution must be measured and recorded as the final equilibrium pH.[12]

-

Analysis: Quantify the concentration of the dissolved API in the filtrate using a validated, stability-indicating HPLC-UV method. Prepare a calibration curve using standards of known concentration.

-

Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to confirm that the solid form has not changed (e.g., converted from the salt to the free base).

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation: pH-Solubility Profile

The collected data should be summarized in a clear, tabular format.

| Initial Buffer pH | Final Equilibrium pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Solid Form Post-Test |

| 1.2 | 1.21 | 25 | Result | Result | e.g., Unchanged |

| 3.0 | 3.05 | 25 | Result | Result | e.g., Unchanged |

| 5.0 | 5.10 | 25 | Result | Result | e.g., Free Base |

| 6.8 | 6.82 | 25 | Result | Result | e.g., Free Base |

| 7.4 | 7.41 | 25 | Result | Result | e.g., Free Base |

Chemical Stability Assessment

Stability testing is a mandatory regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[7][8] The process is twofold: forced degradation to identify potential degradation pathways and formal stability studies to establish a re-test period.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[18] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are generated without completely destroying the molecule.[19][20]

Objective: To identify the degradation pathways of this compound and to demonstrate the specificity of the analytical method.

Methodology:

-

Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature and collect samples at various time points (e.g., 1, 4, 8 hours). Scientist's Note: Basic conditions are often more aggressive than acidic ones for many APIs.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light. Collect samples at various time points.

-

Thermal Degradation (Solid State): Store the solid API in an oven at an elevated temperature (e.g., 80°C). Collect samples at defined intervals.

-

Photostability: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions to differentiate between light- and heat-induced degradation.

-

Sample Analysis: Analyze all stressed and control samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector and mass spectrometer) to separate and quantify the parent API and any degradation products.

Caption: Workflow for a comprehensive forced degradation study.

Formal Stability Studies (ICH Guidelines)

Formal stability studies are performed on at least three primary batches to establish the re-test period for the drug substance.[7][21] The storage conditions are dictated by the climatic zone for which the product is intended.

Objective: To evaluate the thermal stability and sensitivity to moisture under standardized long-term and accelerated conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production scale.[17]

-

Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions: Place samples into calibrated stability chambers set to the conditions outlined in the table below.[22][23]

-

Testing Frequency: Pull samples at the specified time points for analysis.

-

Analytical Testing: At each time point, test the samples for critical quality attributes, including:

-

Appearance

-

Assay (Potency)

-

Degradation Products (Purity)

-

Water Content (if applicable)

-

Data Presentation: Formal Stability Study

Results should be tabulated to track changes over time.

| Storage Condition | Time Point | Appearance | Assay (% Initial) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| Long-Term | 0 | Result | 100.0 | Result | Result |

| 25°C ± 2°C / 60% RH ± 5% RH | 3 Months | Result | Result | Result | Result |

| 6 Months | Result | Result | Result | Result | |

| 9 Months | Result | Result | Result | Result | |

| 12 Months | Result | Result | Result | Result | |

| Accelerated | 0 | Result | 100.0 | Result | Result |

| 40°C ± 2°C / 75% RH ± 5% RH | 3 Months | Result | Result | Result | Result |

| 6 Months | Result | Result | Result | Result |

Synthesis and Interpretation of Results

The data generated from these studies form the basis of our understanding of this compound.

-

Solubility Data Interpretation: The pH-solubility profile will directly inform the selection of formulation strategies. If solubility is low at intestinal pH, enabling technologies such as amorphous solid dispersions or particle size reduction may be required.[]

-

Stability Data Interpretation: The forced degradation results will reveal the molecule's intrinsic liabilities. For example, if significant degradation occurs under oxidative stress, the inclusion of an antioxidant in the formulation and packaging under an inert atmosphere (e.g., nitrogen) may be necessary. The formal stability data will be used to perform a statistical analysis to propose a re-test period, ensuring the API remains within its quality specifications throughout its lifecycle.[16]

Conclusion

This guide outlines a rigorous, scientifically-defensible, and regulatory-compliant approach to characterizing the solubility and stability of this compound. By systematically applying the detailed protocols for pH-solubility profiling, forced degradation, and formal stability studies, drug development professionals can build a robust physicochemical data package. This foundational knowledge is indispensable for mitigating risks, accelerating development timelines, and ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link][7][16]

-

European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products (2025). [Link][7][8][21]

-

Krieger, J., et al., Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver, Journal of Pharmaceutical Sciences (2018). [Link][13]

-

Dow Development Labs, Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (Accessed 2026). [Link][14]

-

ICH, Quality Guidelines, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (Accessed 2026). [Link][8][21]

-

SNS Courseware, ICH STABILITY TESTING GUIDELINES (Accessed 2026). [Link][16][17]

-

National Analytical Corporation, 2-amino -n- Butylbenzene Sulfonamide Hydrochloride - Cas No: 21639-11-2, Tradeindia (Accessed 2026). [Link][1]

-

Pawar, S. D., et al., SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT, PharmaTutor (2013). [Link][9]

-

Seraj, R., et al., Intrinsic Solubility of Ionizable Compounds from pKa Shift, ACS Omega (2023). [Link][5]

-

Pharma Growth Hub, Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma, YouTube (2024). [Link]

-

Avdeef, A., et al., Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality, ResearchGate (2016). [Link][12]

-

Popa, D., et al., Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS), Molecular Pharmaceutics (2021). [Link][10]

-

Avdeef, A., et al., Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality, ADMET and DMPK (2016). [Link][15]

-

NATIONAL ANALYTICAL CORPORATION, 2-Amino -N- butylbenzene sulfonamide hydrochloride (Accessed 2026). [Link][3]

-

Adhikari, S., et al., Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond, Journal of Pharmaceutical Research International (2022). [Link][19]

-

CR Com, pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances (Accessed 2026). [Link][11]

-

Sharma, M., et al., Forced Degradation Studies, MedCrave online (2016). [Link][18]

-

Gutierrez-Altes, A., et al., Degradation of sulfonamides as a microbial resistance mechanism, Water Research (2021). [Link][6]

-

Shah, R., et al., Forced Degradation in Pharmaceuticals – A Regulatory Update, Journal of Pharmaceutical Research International (2023). [Link][20]

-

Liu, D., et al., Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21, PMC - NIH (2024). [Link]

-

European Medicines Agency, Stability testing of existing active substances and related finished products (2023). [Link][22]

-

World Health Organization, Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products, WHO Technical Report Series (2018). [Link][23]

Sources

- 1. 2-amino -n- Butylbenzene Sulfonamide Hydrochloride - Cas No: 21639-11-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 21639-11-2|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino -N- butylbenzene sulfonamide hydrochloride Supplier in Mumbai, 2-Amino -N- butylbenzene sulfonamide hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. crcom.se [crcom.se]

- 12. researchgate.net [researchgate.net]

- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 16. scribd.com [scribd.com]

- 17. snscourseware.org [snscourseware.org]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. ICH Official web site : ICH [ich.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]

"potential biological activities of novel aminobenzenesulfonamides"

An In-depth Technical Guide to the Potential Biological Activities of Novel Aminobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminobenzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities exhibited by novel aminobenzenesulfonamide derivatives. We delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by contemporary research and field-proven insights. This document is designed to serve as a vital resource for researchers and drug development professionals, offering not only a thorough review of the field but also detailed experimental protocols and insightful structure-activity relationship (SAR) analyses to guide future discovery and development efforts.

Introduction: The Enduring Versatility of the Aminobenzenesulfonamide Core

The journey of sulfonamides in medicine began with the discovery of Prontosil, the first commercially available antibacterial agent.[1] This seminal discovery unveiled the therapeutic potential of the benzenesulfonamide moiety and catalyzed decades of research, leading to the development of a wide range of drugs with diverse pharmacological applications.[1][2] The inherent chemical tractability and favorable pharmacokinetic properties of the aminobenzenesulfonamide scaffold make it a privileged structure in drug design. Its ability to be readily functionalized allows for the systematic modulation of its physicochemical and biological properties, enabling the optimization of potency, selectivity, and safety profiles. This guide will explore the key biological activities of novel aminobenzenesulfonamide derivatives, highlighting recent advancements and future directions.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents.[3] Aminobenzenesulfonamides continue to be a promising scaffold for the discovery of new antibacterial and antifungal drugs.

Mechanism of Action

The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the production of dihydrofolic acid, a precursor for essential nucleotides and amino acids, ultimately leading to bacteriostasis.

Recent Advances and Structure-Activity Relationships (SAR)

Modern research has expanded beyond the traditional DHPS inhibition, with novel aminobenzenesulfonamides exhibiting diverse mechanisms of action. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective antimicrobial agents.[5][6][7][8] For instance, the incorporation of various heterocyclic moieties, such as thiazole, imidazole, and pyrimidine, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

-

Key SAR Insights:

-

Substitution on the aniline amino group can modulate activity and spectrum.

-

The nature and position of substituents on the benzene ring significantly influence potency.

-

Hybrid molecules combining the aminobenzenesulfonamide core with other pharmacophores can lead to dual-action antimicrobials.

-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay for evaluating the efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test aminobenzenesulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualization: Antimicrobial Assay Workflow

Caption: Mechanism of anticancer activity via carbonic anhydrase inhibition.

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Aminobenzenesulfonamide derivatives have demonstrated significant anti-inflammatory and analgesic properties. [2][10][11]

Mechanisms of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By inhibiting COX enzymes, they can reduce the production of prostaglandins, which are potent inflammatory mediators. Some derivatives may also exert their effects by modulating the production of pro-inflammatory cytokines.

In Vivo Evaluation

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. [2]The writhing test, induced by intraperitoneal injection of an irritant like acetic acid, is a common method for evaluating peripheral analgesic activity. [10][12]

Quantitative Data Summary

| Compound ID | In Vivo Anti-inflammatory Activity (% Inhibition) [2] | Analgesic Activity (% Protection) |

| 4a | 94.69 | Data not available |

| 4c | 94.69 | Data not available |

| Indomethacin | 78.76 | Not applicable |

Conclusion and Future Perspectives

The aminobenzenesulfonamide scaffold remains a remarkably fruitful starting point for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The continued exploration of this chemical space, guided by rational drug design, SAR studies, and mechanistic investigations, holds immense promise for addressing unmet medical needs. Future research should focus on the development of isoform-selective inhibitors to minimize off-target effects and the exploration of novel therapeutic targets for this versatile class of compounds. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and optimization of the next generation of aminobenzenesulfonamide-based drugs. [13][14][15][16][17][18]

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Available at: [Link]

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Available at: [Link]

-

Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides. (2023). MDPI. Available at: [Link]

-

Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. (2017). BMC Cancer. Available at: [Link]

-

Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. (2013). Chinese Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. Available at: [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2020). Pharmaceuticals. Available at: [Link]

-

Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. (2017). ResearchGate. Available at: [Link]

-

New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Available at: [Link]

-

Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. (2022). ResearchGate. Available at: [Link]

-

NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. (2022). Revue Roumaine de Chimie. Available at: [Link]

-

Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. (2016). PubMed. Available at: [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie. Available at: [Link]

-

Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. (2011). PubMed. Available at: [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). PubMed Central. Available at: [Link]

-

Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. (2024). National Institutes of Health. Available at: [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). PubMed. Available at: [Link]

-

biological-activities-of-sulfonamides.pdf. (2005). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Benzenesulfonamide derivatives of antibacterial activity. (n.d.). ResearchGate. Available at: [Link]

-

Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. Available at: [Link]

-

Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). PubMed. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers. Available at: [Link]

- Aminomethyl oxooxazolidinyl benzene derivatives useful as antibacterial agents. (1984). Google Patents.

-

Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. Available at: [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PubMed Central. Available at: [Link]

-

Structure-activity relationship (SAR). (n.d.). GARDP Revive. Available at: [Link]

-

Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. (2021). MDPI. Available at: [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing. Available at: [Link]

-

SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. Available at: [Link]

-

Structure–activity relationship. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. (1988). PubMed. Available at: [Link]

-

In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022). MDPI. Available at: [Link]

-

Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. (2021). PubMed. Available at: [Link]

-

Structure–activity relationship (SAR) study for monoamine oxidase (MAO). (2021). ResearchGate. Available at: [Link]

-

Synthesis, Analgesic and Anti-Inflammatory Activities of Aminobenzothiazole Derivatives of Mefenamic Acid. (2014). Semantic Scholar. Available at: [Link]

-

Amides and amines with analgesic and anti-inflammatory activity. (1971). PubMed. Available at: [Link]

-

Quantum computational investigations and molecular docking studies on amentoflavone. (2021). Heliyon. Available at: [Link]

-

Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. (2006). PubMed. Available at: [Link]

-

Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. (2015). PLOS One. Available at: [Link]

-

Analgesic and Anti-Inflammatory Activity Studies of Some n - PharmacologyOnLine. (2010). PharmacologyOnLine. Available at: [Link]

-

Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2023). PubMed. Available at: [Link]

-

A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin. (2018). PubMed Central. Available at: [Link]

-

Challenges and current status of computational methods for docking small molecules to nucleic acids. (2019). PubMed. Available at: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. plantanimalia.com [plantanimalia.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. collaborativedrug.com [collaborativedrug.com]

- 8. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Amides and amines with analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantum computational investigations and molecular docking studies on amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA | PLOS One [journals.plos.org]

- 16. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Challenges and current status of computational methods for docking small molecules to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of 2-Amino-N-butylbenzenesulfonamide hydrochloride

A Senior Application Scientist's Perspective on Hypothesis Formulation and Experimental Validation

Foreword: Embracing the Unknown

In the landscape of drug discovery and development, we are often confronted with novel chemical entities whose biological activities are yet to be elucidated. 2-Amino-N-butylbenzenesulfonamide hydrochloride presents such a case. While its structure is defined, its mechanism of action remains a scientific enigma. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically hypothesizing and experimentally validating the mechanism of action of this compound. As a senior application scientist, my approach is rooted in a philosophy of integrated scientific inquiry, where each experimental step is not merely a procedure but a logical progression to either fortify or dismantle a hypothesis. This document is not a rigid protocol but a strategic blueprint for discovery.

Deconstructing the Molecule: Structural Clues and Mechanistic Possibilities

The structure of this compound—a primary aromatic amine, a sulfonamide linkage, and an N-butyl group—offers the first breadcrumbs on our path to understanding its function. The sulfonamide core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. This leads us to several plausible hypotheses for its mechanism of action.

Primary Hypothesis:

-

Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is a classic zinc-binding motif for carbonic anhydrases (CAs).[1][2] Inhibition of various CA isoforms is implicated in therapeutic areas such as glaucoma, epilepsy, and cancer.[3][4] The presence of the 2-amino group and the N-butyl substituent will likely modulate its binding affinity and isoform selectivity compared to known CA inhibitors.

Alternative Hypotheses:

-

Dihydropteroate Synthase (DHPS) Inhibition: The structural similarity to p-aminobenzoic acid (PABA) suggests a potential antibacterial role through the inhibition of folic acid synthesis.[5][][7] This is the classical mechanism of sulfonamide antibiotics.

-

Cyclooxygenase-2 (COX-2) Inhibition: Certain sulfonamide derivatives are known to act as selective COX-2 inhibitors, exerting anti-inflammatory effects.[5][8] The N-butyl group could potentially occupy the hydrophobic pocket of the COX-2 active site.

-

G-Protein Coupled Receptor (GPCR) Modulation: The overall structure may allow for interaction with various GPCRs. For instance, some benzenesulfonamide derivatives have been shown to act as antagonists for receptors like the angiotensin II type 2 (AT2) receptor.[9]

-

Ion Channel Modulation: There is evidence that some sulfonamide derivatives can affect cardiovascular parameters, possibly through interaction with ion channels.[10]

This guide will now proceed to detail the experimental workflows designed to systematically test these hypotheses.

Experimental Validation: A Multi-pronged Approach

Our experimental strategy is designed to be both comprehensive and efficient, starting with broad screening assays and progressively narrowing down to specific target validation and pathway analysis.

Initial Broad-Spectrum Phenotypic Screening

The first step is to cast a wide net to observe the compound's general biological effects.

Protocol 1: Broad-Spectrum Cell-Based Phenotypic Screening

-

Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., various cancer cell lines, normal epithelial cells, neuronal cells, and immune cells).

-